

Application Note: Comprehensive Analytical Characterization of 4-Benzylmorpholine-3-carboxylic Acid

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Compound of Interest

Compound Name: 4-benzylmorpholine-3-carboxylic Acid

Cat. No.: B089960

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Introduction

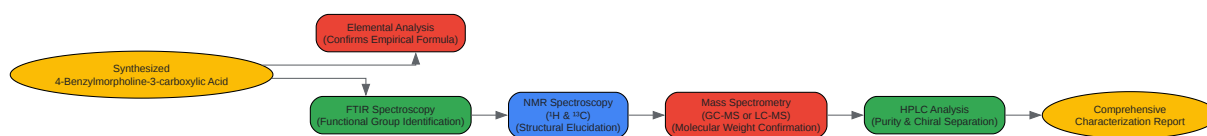
4-Benzylmorpholine-3-carboxylic acid is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. As a chiral molecule, its synthesis can result in a racemic mixture, making robust analytical characterization essential for confirming its identity, purity, and stereochemistry. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of **4-benzylmorpholine-3-carboxylic acid**, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The structural features of **4-benzylmorpholine-3-carboxylic acid**, including the morpholine ring, the carboxylic acid group, the benzyl substituent, and a chiral center, necessitate a multi-technique approach for full characterization. This guide will cover elemental analysis, spectroscopic techniques (NMR, FTIR), and chromatographic methods (HPLC, GC-MS), providing both the "how" and the "why" behind each experimental choice.

Analytical Workflow Overview

A logical workflow for the comprehensive characterization of **4-benzylmorpholine-3-carboxylic acid** is crucial for efficiency and accuracy. The following diagram illustrates the

recommended sequence of analytical techniques.



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Caption: A typical analytical workflow for the characterization of **4-benzylmorpholine-3-carboxylic acid**.

Elemental Analysis: Confirming the Empirical Formula

Expertise & Experience: Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.^{[1][2]} This is a critical first step to verify that the synthesized compound has the expected elemental composition, which in turn confirms the empirical formula. For **4-benzylmorpholine-3-carboxylic acid** (C₁₂H₁₅NO₃), the expected elemental composition provides a baseline for purity assessment.

Trustworthiness: The protocol's trustworthiness is established by running a known standard (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly. The experimental values for the sample should be within ±0.4% of the calculated theoretical values for the compound to be considered pure.

Protocol: CHN Elemental Analysis

- Sample Preparation:
 - Accurately weigh 2-3 mg of the dried **4-benzylmorpholine-3-carboxylic acid** sample into a tin capsule.
 - Record the exact weight.

- Run a blank tin capsule as a control.
- Run a standard of known composition (e.g., acetanilide) for calibration verification.
- Instrumentation and Parameters:
 - Instrument: CHN Elemental Analyzer.
 - Combustion Temperature: 900-1000 °C.
 - Carrier Gas: Helium.
 - Detector: Thermal Conductivity Detector (TCD).
- Data Analysis:
 - The instrument software will calculate the percentage of C, H, and N.
 - Compare the experimental percentages with the theoretical values for $C_{12}H_{15}NO_3$.

Element	Theoretical %	Experimental % (Example)
Carbon (C)	65.14	65.05
Hydrogen (H)	6.83	6.88
Nitrogen (N)	6.33	6.29

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the functional groups and the overall structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **4-benzylmorpholine-3-carboxylic acid**, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O

stretches, C-H stretches from the aromatic and aliphatic portions, and C-O and C-N stretches from the morpholine ring.^{[3][4]}

Trustworthiness: A background spectrum is run before the sample to account for atmospheric CO₂ and water vapor, ensuring that the observed peaks are from the sample itself.

Protocol: FTIR Analysis

- Sample Preparation:
 - Place a small amount of the finely ground solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Expected Absorptions:

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300-2500	Very broad stretch, often overlapping with C-H stretches.[3][5]
C-H (Aromatic)	3100-3000	Sharp, medium intensity stretches.
C-H (Aliphatic)	3000-2850	Sharp, medium to strong intensity stretches.
C=O (Carboxylic Acid)	1760-1690	Strong, sharp stretch.[3]
C=C (Aromatic)	1600-1450	Medium intensity stretches.
C-O (Ether & Carboxylic Acid)	1320-1000	Strong stretches.
C-N (Amine)	1250-1020	Medium to strong stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR indicates the number of different types of carbon atoms.[4][5] For **4-benzylmorpholine-3-carboxylic acid**, specific chemical shifts and coupling patterns will confirm the connectivity of the atoms.

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) provides an internal reference for the chemical shift scale. The integration of the proton signals should correspond to the number of protons in the proposed structure.

Protocol: ¹H and ¹³C NMR Analysis

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
- Data Acquisition (300-500 MHz Spectrometer):
 - ^1H NMR: Acquire a standard proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons can provide unambiguous assignments.
- Expected Chemical Shifts (δ , ppm):

Protons	Approx. δ (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10-13	Broad singlet	1H
Aromatic (C_6H_5 -)	7.2-7.4	Multiplet	5H
Benzyl (-CH ₂ -)	3.5-4.0	AB quartet or two doublets	2H
Morpholine Protons	2.5-4.5	Multiplets	7H

Carbons	Approx. δ (ppm)
Carboxylic Acid (-COOH)	170-185
Aromatic (C_6H_5 -)	125-140
Benzyl (-CH ₂ -)	50-60
Morpholine Carbons	45-75

Mass Spectrometry: Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. Due to the polarity and limited volatility of the carboxylic acid, either Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.[6][7] Derivatization for GC-MS, for example by esterification, is often necessary to make the analyte volatile enough for analysis.[8]

Trustworthiness: The mass spectrometer should be calibrated using a known standard before analysis. The observation of the molecular ion peak (or $[M+H]^+$ or $[M-H]^-$) corresponding to the calculated molecular weight of $C_{12}H_{15}NO_3$ (221.25 g/mol) provides strong evidence for the compound's identity.

Protocol: GC-MS with Derivatization (Esterification)

- Derivatization (Methyl Ester Formation):
 - Dissolve ~1 mg of the sample in 1 mL of methanol.
 - Add a few drops of acetyl chloride or use a commercially available methylation reagent (e.g., TMS-diazomethane) following the manufacturer's instructions.
 - Heat the mixture if necessary to drive the reaction to completion.
 - Neutralize the solution and extract the methyl ester into a suitable organic solvent (e.g., dichloromethane).
- GC-MS Parameters:
 - GC Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
 - MS Ion Source: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-500.
- Data Analysis:
 - Identify the peak corresponding to the methyl ester of **4-benzylmorpholine-3-carboxylic acid** ($C_{13}H_{17}NO_3$, MW = 235.28 g/mol).
 - Analyze the fragmentation pattern to further confirm the structure.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[9] For **4-benzylmorpholine-3-carboxylic acid**, a reversed-phase HPLC method can be developed for purity analysis. Furthermore, since the molecule contains a stereocenter at the C3 position, a chiral HPLC method is essential to separate and quantify the enantiomers.[10][11] The choice of a chiral stationary phase (CSP) is critical for achieving enantiomeric separation.

Trustworthiness: System suitability tests, including the injection of a standard to check for retention time, peak shape, and detector response, must be performed before sample analysis. For chiral separation, a racemic standard should be injected to confirm that the method is capable of separating the two enantiomers.

Protocol: Reversed-Phase HPLC for Purity Analysis

- Sample Preparation:
 - Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.
 - Filter the sample through a 0.45 μ m syringe filter before injection.
- HPLC Parameters:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detector	UV at 254 nm
Injection Volume	10 μ L

- Data Analysis:
 - Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Chiral HPLC for Enantiomeric Separation

- Sample Preparation:
 - Prepare a solution of the racemic sample in the mobile phase at a concentration of ~0.5 mg/mL.
- Chiral HPLC Parameters:

Parameter	Condition
Column	Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase	Isocratic mixture of n-Hexane and Isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 80:20 Hexane:IPA + 0.1% TFA)
Flow Rate	0.5 - 1.0 mL/min
Column Temperature	25 °C
Detector	UV at 254 nm
Injection Volume	5 µL

- Data Analysis:
 - The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (E1 and E2): $ee\% = [|\text{Area}(E1) - \text{Area}(E2)| / (\text{Area}(E1) + \text{Area}(E2))] \times 100$.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **4-benzylmorpholine-3-carboxylic acid**. By employing a combination of elemental analysis, spectroscopy (FTIR and NMR), mass spectrometry, and chromatography (HPLC), researchers can confidently confirm the identity, structure, purity, and enantiomeric composition of this molecule. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reliable data essential for research and development in the pharmaceutical and chemical industries.

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